molecular formula C20H21FN6O2 B4866293 7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione

7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione

Cat. No.: B4866293
M. Wt: 396.4 g/mol
InChI Key: UBOUXGKHSWOFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with a fluorophenyl group, a dimethyl group, and a trimethylpyrazolyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione typically involves multi-step organic reactions. One common approach is the condensation of a purine derivative with a fluorophenylmethyl halide under basic conditions, followed by the introduction of the trimethylpyrazolyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can enhance the efficiency and reproducibility of the process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in the study of enzyme interactions and as a probe for biological assays.

    Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its unique structural features.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The fluorophenyl group enhances its binding affinity, while the trimethylpyrazolyl group contributes to its stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
  • 7-[(2-Bromophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
  • 7-[(2-Iodophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione

Uniqueness

The uniqueness of 7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione lies in its fluorine substitution, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s reactivity and binding affinity, making it a valuable molecule for various applications.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c1-11-12(2)23-27(13(11)3)19-22-17-16(18(28)25(5)20(29)24(17)4)26(19)10-14-8-6-7-9-15(14)21/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOUXGKHSWOFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
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7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione

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